molecular formula C11H14N2O3S B2822609 Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate CAS No. 380353-82-2

Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate

Cat. No.: B2822609
CAS No.: 380353-82-2
M. Wt: 254.3
InChI Key: PDMIEUZTSIXIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate is a substituted thiophene derivative featuring:

  • A thiophene core substituted at positions 2, 3, and 5.
  • Position 2: An (E)-dimethylaminomethylideneamino group (-N=CH-N(CH₃)₂), a Schiff base derivative with electron-donating dimethylamine.
  • Position 3: An ethyl carboxylate (-COOCH₂CH₃), enhancing solubility and reactivity.
  • Position 5: A formyl group (-CHO), a strong electron-withdrawing substituent.

Properties

IUPAC Name

ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-4-16-11(15)9-5-8(6-14)17-10(9)12-7-13(2)3/h5-7H,4H2,1-3H3/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMIEUZTSIXIQK-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C=O)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1)C=O)/N=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate is a compound with significant potential in biological research, particularly due to its structural features and the presence of the thiophene ring. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O3SC_{11}H_{14}N_{2}O_{3}S with a molecular weight of approximately 254.31 g/mol. The compound contains an ethyl ester group, a thiophene ring, and a dimethylaminomethylideneamino moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC11H14N2O3S
Molecular Weight254.31 g/mol
IUPAC NameThis compound
CAS Number380353-82-2

Mechanisms of Biological Activity

This compound exhibits various biological activities, including:

  • Antioxidant Activity : The thiophene structure is known for its electron-donating properties, which can scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, potentially due to the presence of the dimethylamino group that enhances membrane permeability.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Antioxidant Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiophene compounds possess significant antioxidant properties. This compound showed a notable ability to reduce reactive oxygen species (ROS) in vitro, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

Antimicrobial Effects

Research conducted by Microbial Pathogenesis highlighted the antimicrobial efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria. This compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .

Anti-inflammatory Properties

In a study focusing on inflammation models, this compound was shown to reduce edema in animal models when administered prior to inflammatory stimuli. The results indicated a decrease in the levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Structural and Electronic Differences

The compound is compared with two analogs from the Parchem database ( and ) and related thiophene derivatives (–11). Key distinctions include:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Functional Features
Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate C₁₁H₁₄N₂O₃S (calculated) 2: (E)-N,N-dimethylaminomethylideneamino; 5: CHO 254.07 Polar, reactive (Schiff base + formyl)
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate () C₁₂H₁₆ClNO₃S 2: Chloroacetyl amino; 4: ethyl; 5: methyl 289.52 Lipophilic (chlorine + alkyl groups)
Ethyl 5-acetyl-2-[(2-chlorobenzamido)-4-phenylthiophene-3-carboxylate () C₂₂H₁₈ClNO₄S 2: 2-chlorobenzamido; 4: phenyl; 5: acetyl 427.52 Bulky aromatic substituents (enhanced π-π)
Key Observations:

Substituent Electronic Effects: The formyl group in the target compound increases electrophilicity at position 5, facilitating nucleophilic additions or condensations. In contrast, chloroacetyl () and acetyl () groups exhibit moderate electron withdrawal .

Steric and Solubility Considerations :

  • The target compound’s smaller substituents (vs. bulky phenyl/benzamido groups in ) suggest higher solubility in polar solvents.
  • Chlorine atoms (–13) enhance lipophilicity, favoring membrane permeability in biological systems .

Biological Relevance :

  • Thiophene derivatives are pharmacologically significant (e.g., anti-inflammatory, antimicrobial activities) . The target’s Schiff base moiety may enable metal chelation or enzyme inhibition, while the formyl group could participate in covalent binding to biological targets .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a thiophene core substituted with:

  • A dimethylaminomethylideneamino group at position 2 (imine functionality, enabling tautomerization and coordination).
  • A formyl group at position 5 (reactive aldehyde for condensation or nucleophilic addition).
  • An ethyl ester at position 3 (hydrolysis-sensitive, influencing solubility and bioactivity). These groups contribute to its electrophilic character, making it a versatile intermediate for synthesizing heterocyclic derivatives. The formyl and imine groups are particularly reactive in cross-coupling or cyclocondensation reactions .

Table 1: Functional Group Reactivity

GroupPositionReactivityExample Derivatives
Formyl5Aldehyde condensationSchiff bases, hydrazones
Imine (E-configuration)2Tautomerization, metal coordinationMetal complexes, heterocyclic fused rings
Ethyl ester3Hydrolysis to carboxylic acidProdrugs, carboxylate salts

Q. What synthetic routes are commonly employed for preparing this compound?

A typical synthesis involves:

  • Step 1: Gewald reaction to construct the thiophene ring using ketones/aldehydes, cyanoacetate, and sulfur.
  • Step 2: Formylation at position 5 via Vilsmeier-Haack reaction.
  • Step 3: Introduction of the dimethylaminomethylideneamino group via condensation with dimethylformamide dimethyl acetal (DMF-DMA). Critical parameters:
  • Temperature control (<0°C during formylation to avoid side reactions).
  • Solvent choice (e.g., DMF for imine formation, anhydrous conditions for ester stability) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR: 1^1H and 13^{13}C NMR confirm substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm, imine proton at δ 8.2–8.5 ppm).
  • MS (ESI-TOF): Molecular ion peak [M+H]+^+ validates molecular weight (e.g., calculated m/z 326.08 vs. observed 326.12).
  • IR: Peaks at 1680 cm1^{-1} (C=O ester), 1650 cm1^{-1} (C=N imine), and 1720 cm1^{-1} (C=O formyl) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve electron density for the imine group and formyl orientation.
  • Refinement: Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate using the Cambridge Structural Database (CSD) for comparable bond lengths (e.g., C=N: 1.28–1.32 Å) .
  • Common pitfalls: Disorder in the ethyl ester group; use SQUEEZE in PLATON to model solvent-accessible voids .

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

  • Case example: If DFT-predicted 13^{13}C NMR shifts for the formyl carbon deviate by >5 ppm, verify:

Solvent effects (implicit vs. explicit models in Gaussian/PCM).

Tautomeric equilibria (e.g., enamine-imine interconversion).

  • Validation tools: Cross-check with CSD-derived torsion angles or use CASTEP for solid-state NMR simulations .

Q. What strategies improve yield in multi-step synthesis?

Optimization table:

StepParameterOptimal RangeYield Improvement
Gewald reactionCatalyst (morpholine)10 mol%75% → 88%
FormylationPOCl3_3 stoichiometry1.2 equiv.Minimizes over-halogenation
Imine formationTemperature80°C in DMFReduces unreacted starting material

Data Contradictions and Resolution

Q. Conflicting bioactivity results in similar derivatives: How to design follow-up experiments?

  • Hypothesis: Steric effects from the dimethylamino group reduce binding affinity compared to unsubstituted imines.
  • Experimental design:

Synthesize analogs with varying substituents (e.g., methyl vs. ethyl groups).

Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases).

Validate via SPR (surface plasmon resonance) for binding kinetics .

Methodological Resources

  • Crystallography: SHELX suite (structure solution/refinement) , ORTEP-3 (thermal ellipsoid visualization) .
  • Spectral databases: PubChem (experimental NMR/MS), CSD (structural comparisons) .
  • Synthetic protocols: Gewald reaction optimization in Acta Pharm , Vilsmeier-Haack conditions in Journal of Electronic Materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.